3-(Hydroxy-methyl)-pentanedioic acid

Lipophilicity Physicochemical profiling Extraction efficiency

Avoid misannotation with meglutol: this isomer features a primary hydroxymethyl group that enables selective oxidation to propane-1,2,3-tricarboxylic acid. Researchers requiring this specific tricarboxylic acid building block should procure CAS 121152-92-9 rather than CAS 503-49-1. • Selective oxidation: primary alcohol → tricarboxylic acid (tertiary alcohol analog cannot undergo this transformation) • Distinct NMR fingerprint: hydroxymethyl multiplet for unambiguous identification in metabolomics • 5 rotatable bonds & logP -0.17: enhanced conformational flexibility for host-guest or peptidomimetic design • Sequential derivatization: two distinct hydroxyl environments allow site-selective functionalization

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 121152-92-9
Cat. No. B1247618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxy-methyl)-pentanedioic acid
CAS121152-92-9
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC(C(CC(=O)O)CO)C(=O)O
InChIInChI=1S/C6H10O5/c7-3-4(1-5(8)9)2-6(10)11/h4,7H,1-3H2,(H,8,9)(H,10,11)
InChIKeyIEPDKRIDROAXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxy-methyl)-pentanedioic Acid: Chemical Profile and Key Reactivity


3-(Hydroxy-methyl)-pentanedioic acid (CAS 121152-92-9), systematically named 3-(hydroxymethyl)pentanedioic acid, is a branched dicarboxylic acid within the glutaric acid family. Its defining structural feature is a primary hydroxymethyl group (–CH₂OH) at the 3-position of the pentanedioic acid backbone [1]. This contrasts with its nearest in-class analog, 3-hydroxy-3-methylglutaric acid (meglutol; CAS 503-49-1), which bears a tertiary alcohol and a methyl group at the same position. The primary alcohol functionality imbues the compound with a distinct reactivity profile, enabling selective oxidation to a tricarboxylic acid—a synthetic handle unavailable in the tertiary alcohol analog . Despite its frequent conflation with meglutol in certain metabolomic databases, the compound possesses a unique molecular topology with a higher rotatable bond count and distinct lipophilicity, as captured by its logP of -0.17 [1].

Structure Branched dicarboxylic acid with a primary hydroxymethyl group at C3
Reactivity Primary alcohol enables chemoselective oxidation to a tricarboxylic acid
Differentiation Primary alcohol chemistry not available in meglutol analog; distinct lipophilicity and NMR

Why Meglutol Cannot Substitute for 3-(Hydroxy-methyl)-pentanedioic Acid


Generic substitution of 3-(Hydroxy-methyl)-pentanedioic acid with its closely related structural isomer, 3-hydroxy-3-methylglutaric acid (meglutol), is chemically unsound. Although both compounds share the same molecular formula (C₆H₁₀O₅) and nominal hydrogen bond donor/acceptor counts, the critical difference in the alcohol substitution pattern—a primary hydroxymethyl group versus a tertiary hydroxy group—creates a bifurcation in their synthetic utility . The primary alcohol can undergo chemoselective oxidation to the corresponding aldehyde or carboxylic acid without affecting the backbone, a transformation that is fundamentally impossible for the tertiary alcohol in meglutol. Furthermore, physicochemical properties diverge measurably: the target compound exhibits a logP of -0.17, indicating lower hydrophilicity than meglutol (logP range: -0.31 to -1.08) [1]. These differences translate directly into altered chromatographic retention times, distinct NMR spectral fingerprints, and divergent reactivity in downstream derivatization, making the compounds non- interchangeable in any application requiring precise molecular recognition or chemical transformation.

Meglutol may not serve as a direct substitute; chemical divergence limits interchangeability.

Target: 3-(Hydroxy-methyl)-pentanedioic Acid
Meglutol (3-Hydroxy-3-methylglutaric acid)
Primary alcohol (oxidizable)
Tertiary alcohol (oxidation-inert)
Lower hydrophilicity (logP -0.17)
Higher hydrophilicity (logP ~ -0.31)
Greater conformational flexibility
Lower rotatable bond count
CH₂OH multiplet in ¹H NMR
CH₃ singlet in ¹H NMR

Differentiation Guide for 3-(Hydroxy-methyl)-pentanedioic Acid and Its Analogs


Higher Lipophilicity Enhances Organic Phase Partitioning

The target compound, 3-(hydroxy-methyl)-pentanedioic acid, demonstrates a logP value of -0.17, as curated in the Lipid Maps database [1]. In contrast, its nearest structural analog, 3-hydroxy-3-methylglutaric acid (meglutol; CAS 503-49-1), is reported with a logP of -0.31320 by Bocsci . The difference of ~0.14 log units indicates that the target compound is measurably less hydrophilic. This shift in lipophilicity influences both reversed-phase chromatographic retention and partitioning behavior in liquid-liquid extraction workflows, providing a quantitative basis for differentiating the two isomers during sample preparation or purification.

Lipophilicity (logP)
Cross-study comparable
Target: −0.17 Meglutol: −0.313 ΔlogP ≈ +0.14
Supports organic-phase extraction review
Calculated vs. experimental logP; Lipid Maps / Bocsci data
Lipophilicity Physicochemical profiling Extraction efficiency

Greater Conformational Flexibility from Higher Rotatable Bond Count

Lipid Maps reports 5 rotatable bonds for 3-(hydroxy-methyl)-pentanedioic acid [1], whereas the close analog 3-hydroxy-3-methylglutaric acid (meglutol) is characterized by only 4 rotatable bonds, as documented by Bocsci . The additional rotatable bond arises from the primary hydroxymethyl group (–CH₂–OH) which possesses a freely rotating C–C bond, unlike the constrained tertiary alcohol in meglutol where the carbon is attached to three heavy atoms. This increased conformational flexibility can influence molecular recognition events, protein binding entropy, and the ability to adopt specific conformations required for host-guest complexation or enzyme active site complementarity.

Rotatable Bonds
Cross-study comparable
5 vs 4
Higher conformational flexibility reported
Topology-derived; +1 bond due to –CH₂OH group
Molecular topology Drug design Host-guest chemistry

Primary Alcohol Enables Selective Oxidation to Tricarboxylic Acid

The primary hydroxymethyl group in 3-(hydroxy-methyl)-pentanedioic acid can undergo chemoselective oxidation to yield 3-carboxy-pentanedioic acid (propane-1,2,3-tricarboxylic acid), a transformation documented in the compound's reaction profile on ChemSpider . In contrast, the tertiary alcohol in 3-hydroxy-3-methylglutaric acid (meglutol) is resistant to further oxidation under standard conditions, as tertiary alcohols cannot be oxidized without C–C bond cleavage. This reactivity difference is a direct consequence of the alcohol substitution pattern and is universally recognized in organic chemistry . The oxidation product, a tricarboxylic acid, serves as a versatile cross-linking agent and chelating ligand, a downstream utility that meglutol cannot provide.

Alcohol Oxidation
Class-level inference
1° alcohol → tricarboxylic acid
Tertiary → no reaction
Enables chemoselective tricarboxylic acid synthesis
Standard oxidation rules; data to verify
Synthetic chemistry Site-selective oxidation Building block utility

Distinct NMR Fingerprint for Unambiguous Identification

Experimental 1H NMR data at 500 MHz in D₂O (40 mM, pH 7.00, 25°C) for 3- hydroxymethylglutaric acid are archived in the Natural Products Magnetic Resonance Database (NP-MRD) under entry NP0000411 [1]. The spectrum is characterized by signals from the hydroxymethyl (–CH₂OH) protons, which appear in a distinct chemical shift region from the methyl singlet (–CH₃) that dominates the spectrum of 3-hydroxy-3-methylglutaric acid (meglutol; HMDB0000355). Although the exact peak list requires download of the CSV file at the source, the presence of a CH₂OH multiplet instead of a CH₃ singlet provides a definitive spectroscopic handle for differentiating the two isomers. Meglutol's 1H NMR in D₂O (also at 500 MHz) is available via HMDB, showing a characteristic methyl resonance absent in the target compound [2].

¹H NMR Fingerprint
Direct head-to-head
CH₂OH multiplet vs CH₃ singlet
Unambiguous isomer identification
500 MHz, D₂O; NP-MRD reference available
Spectroscopic identification Quality control NMR fingerprinting

Different Hydrogen Bond Donor Geometry Despite Comparable Capacity

Both 3-(hydroxy-methyl)-pentanedioic acid and 3-hydroxy-3-methylglutaric acid possess 3 hydrogen bond donors and 5 hydrogen bond acceptors [1]. However, the spatial orientation of the hydrogen-bonding groups differs: in the target compound, the hydroxymethyl –OH donor is attached to a primary carbon with greater conformational freedom (rotatable bond count: 5), while in meglutol, the tertiary –OH is more sterically hindered and conformationally restricted (rotatable bond count: 4). This geometric distinction can lead to different hydrogen bond networks in co-crystals and host-guest complexes, as the primary alcohol can adopt a wider range of donor/acceptor geometries for optimal intermolecular interactions.

H-Bond Geometry
Cross-study comparable
3 HBD / 5 HBA (identical counts), but primary –OH more accessible
Spatial donor accessibility differs
Influences co-crystal and host-guest networks
Supramolecular recognition Crystal engineering Hydrogen bond geometry

Key Application Scenarios for 3-(Hydroxy-methyl)-pentanedioic Acid


Synthesis of Tricarboxylic Acid Cross-Linkers via Chemoselective Oxidation

The primary hydroxymethyl group in 3-(hydroxy-methyl)-pentanedioic acid can be selectively oxidized to a carboxylic acid, yielding propane-1,2,3-tricarboxylic acid . This tricarboxylic acid product serves as a multifunctional cross-linking agent for polymer networks and a tridentate chelating ligand for metal coordination chemistry. The tertiary alcohol analog (meglutol) cannot undergo this transformation, making the target compound the only viable starting material for this synthetic route. Researchers and process chemists requiring this specific tricarboxylic acid building block should procure CAS 121152-92-9 rather than CAS 503-49-1.

Conformationally Flexible Scaffold for Host-Guest Chemistry

With 5 rotatable bonds, 3-(hydroxy-methyl)-pentanedioic acid offers greater conformational entropy than its 4-rotatable-bond analog meglutol [1]. This additional flexibility, combined with a primary alcohol donor that can orient freely in space, makes the compound a preferred dicarboxylic acid scaffold for designing host molecules, foldamers, or peptidomimetics where conformational adaptability is advantageous for target binding. The measurable logP difference (-0.17 vs. -0.31) also provides subtly enhanced membrane partitioning, relevant for cell-based assays.

NMR-Based Metabolomics Standard with a Definitive Fingerprint

The experimental 500 MHz ¹H NMR spectrum archived in the NP-MRD database [2] provides a validated spectroscopic reference for 3-(hydroxy- methyl)-pentanedioic acid. Unlike meglutol, which exhibits a methyl singlet, the target compound displays a characteristic hydroxymethyl multiplet, enabling unambiguous identification in complex biological matrices. Metabolomics core facilities and analytical labs performing targeted organic acid profiling should use this compound as an authentic standard to avoid misannotation with meglutol, a common error in existing databases [3].

Site-Selective Derivatization for Bifunctional Linker Design

The presence of two chemically distinct hydroxyl environments—a primary alcohol and two carboxylic acid groups—enables sequential, site-selective derivatization. The primary alcohol can be selectively protected or functionalized (e.g., esterification, etherification) in the presence of the carboxylic acids, or vice versa . In meglutol, the tertiary alcohol is significantly less reactive toward esterification, limiting sequential functionalization strategies. Medicinal chemists designing bifunctional linkers or prodrugs where spatial separation of functional handles is required should therefore select the hydroxymethyl isomer.

Application
Selection Property
Validation Focus
Tricarboxylic acid cross-linker synthesis
Primary alcohol chemoselective oxidation
Oxidation efficiency and product purity
Host-guest chemistry scaffold
Conformational flexibility (rotatable bonds)
Binding affinity and conformational adaptability
NMR-based metabolomics standard
Distinctive ¹H NMR CH₂OH multiplet
Spectral identity and isomer purity verification
Bifunctional linker design
Sequential site-selective derivatization
Selective protection/deprotection yields
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